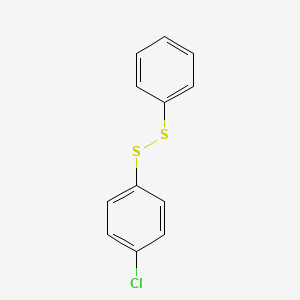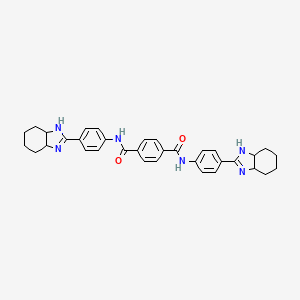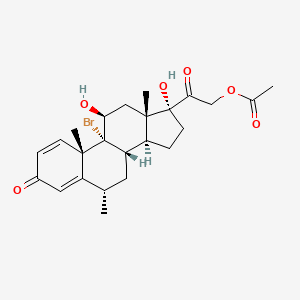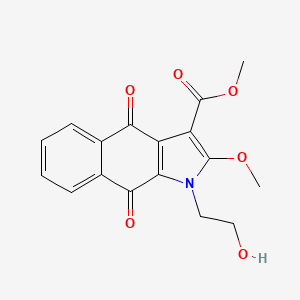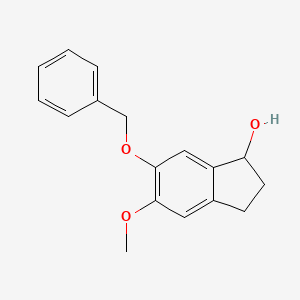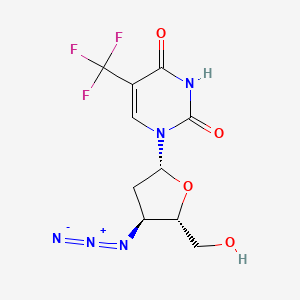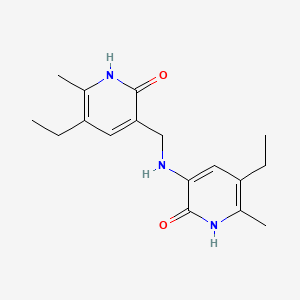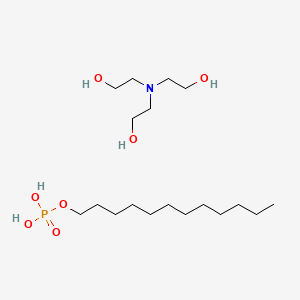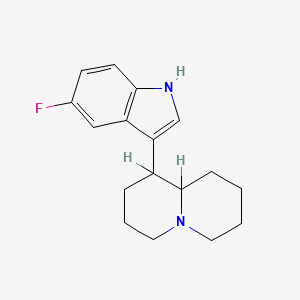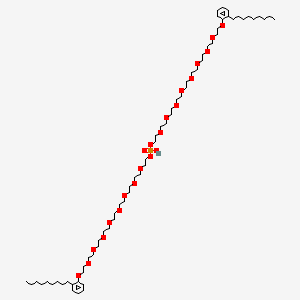
1,3-Propanediamine, N'-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinctive chemical characteristics.
Méthodes De Préparation
The synthesis of 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of 1,3-propanediamine with 6-chloro-2-fluoro-9-acridinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Applications De Recherche Scientifique
1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies related to cell biology and molecular biology due to its ability to interact with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways, making it useful in various research applications .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1,3-Propanediamine, N’-(6-chloro-2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride has unique properties due to the presence of the 6-chloro-2-fluoro-9-acridinyl group. Similar compounds include:
- 1,3-Propanediamine, N,N’-bis(6-chloro-2-fluoro-9-acridinyl)-, dihydrochloride
- 1,3-Propanediamine, N’-(6-chloro-9-acridinyl)-N,N-dimethyl-, dihydrochloride
- 1,3-Propanediamine, N’-(2-fluoro-9-acridinyl)-N,N-dimethyl-, dihydrochloride.
These compounds share similar structures but differ in their chemical and physical properties, making each one unique in its applications and effects.
Propriétés
Numéro CAS |
88566-63-6 |
|---|---|
Formule moléculaire |
C18H21Cl3FN3 |
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
N-(6-chloro-2-fluoroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H19ClFN3.2ClH/c1-23(2)9-3-8-21-18-14-6-4-12(19)10-17(14)22-16-7-5-13(20)11-15(16)18;;/h4-7,10-11H,3,8-9H2,1-2H3,(H,21,22);2*1H |
Clé InChI |
PUPAGVMGVWRWOO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


